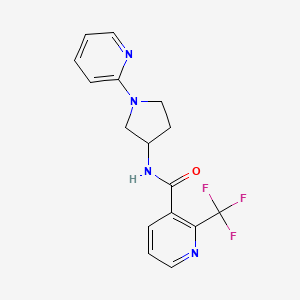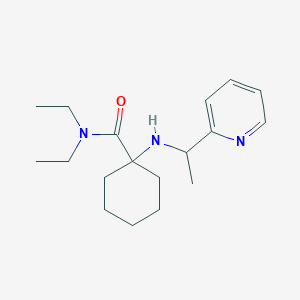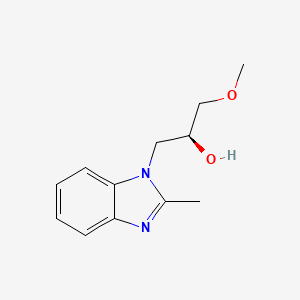![molecular formula C15H22N2O3S B7641721 (2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641721.png)
(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone, also known as DSP-4, is a compound that has been widely used in scientific research due to its ability to selectively damage noradrenergic neurons in the brain.
作用機序
(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone selectively damages noradrenergic neurons in the brain by binding to and inhibiting the norepinephrine transporter (NET), which is responsible for the reuptake of noradrenaline into presynaptic neurons. This results in an accumulation of noradrenaline in the synaptic cleft, which can lead to oxidative stress and ultimately neuronal damage.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons in the locus coeruleus results in a decrease in noradrenaline levels in the brain. This has been shown to have a variety of effects on physiological and behavioral processes, including alterations in sleep patterns, cognitive function, and emotional processing. Additionally, this compound has been shown to have neuroprotective effects in certain contexts, such as in animal models of stroke.
実験室実験の利点と制限
One major advantage of using (2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone in lab experiments is its selectivity for noradrenergic neurons in the locus coeruleus. This allows for precise manipulation of the noradrenergic system without affecting other neurotransmitter systems. However, it is important to note that the effects of this compound can be variable depending on the dose and timing of administration. Additionally, the use of this compound in animal models may not fully replicate the effects of noradrenergic dysfunction in humans.
将来の方向性
There are a number of potential future directions for research involving (2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone. One area of interest is the role of noradrenaline in psychiatric disorders, such as depression and anxiety. Additionally, the neuroprotective effects of this compound in stroke models suggest that it may have potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the effects of this compound on the noradrenergic system and its potential limitations as a research tool.
合成法
(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with 4-methylsulfonylbenzaldehyde to form the corresponding hydrazone intermediate. This intermediate is then reacted with the chiral auxiliary (S)-(-)-α-methylbenzylamine to yield the final product.
科学的研究の応用
(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone has been used extensively in scientific research as a tool to study the noradrenergic system in the brain. Specifically, it has been used to selectively damage noradrenergic neurons in the locus coeruleus, which is the major source of noradrenaline in the brain. This damage results in a decrease in noradrenaline levels in the brain and has been used to study the role of noradrenaline in a variety of physiological and behavioral processes.
特性
IUPAC Name |
(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-5-6-14(12(2)9-11)15(18)16-7-8-17(13(3)10-16)21(4,19)20/h5-6,9,13H,7-8,10H2,1-4H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVWJTXJZFDQB-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1S(=O)(=O)C)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-methylpropyl)-N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7641660.png)

![2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641676.png)
![4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641677.png)
![2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641685.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641686.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide](/img/structure/B7641692.png)
![(2R)-2-[2-(4-fluorophenyl)propylamino]propan-1-ol](/img/structure/B7641706.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641711.png)
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641720.png)

![(4-chloro-2-methylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641730.png)
![N-[(4-methylphenyl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641732.png)